6-Chloro-2-ethyl-5-nitronicotinicacid
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Overview
Description
6-Chloro-2-ethyl-5-nitronicotinic acid is a chemical compound with the molecular formula C8H7ClN2O4. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a nitro group at the 5th position on the pyridine ring.
Preparation Methods
The synthesis of 6-Chloro-2-ethyl-5-nitronicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloro-2-ethylpyridine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Chloro-2-ethyl-5-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.
Scientific Research Applications
6-Chloro-2-ethyl-5-nitronicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and ethyl groups influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2-ethyl-5-nitronicotinic acid include:
6-Chloro-5-nitronicotinic acid: Differing by the position of the nitro group.
2-Ethyl-5-nitronicotinic acid: Lacking the chlorine atom.
6-Chloro-2-methyl-5-nitronicotinic acid: Having a methyl group instead of an ethyl group. The uniqueness of 6-Chloro-2-ethyl-5-nitronicotinic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of 6-Chloro-2-ethyl-5-nitronicotinic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H7ClN2O4 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
6-chloro-2-ethyl-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-5-4(8(12)13)3-6(11(14)15)7(9)10-5/h3H,2H2,1H3,(H,12,13) |
InChI Key |
CXUJLEAQXRRAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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